molecular formula C13H19BO4S B1271434 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 603143-27-7

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1271434
M. Wt: 282.2 g/mol
InChI Key: BDOSWBBKOSGKAV-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a specialized chemical that has been synthesized and studied for its unique properties and potential applications in various fields of chemistry. While the provided abstracts do not directly describe this exact compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves strategies such as the traceless solid-phase sulfone linker strategy, as described in the preparation of functionalized 4,5,6,7-tetrahydroisoindole derivatives . Another method includes the reaction of 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere to prepare compounds with a dioxaborolane ring . Additionally, the rhodium-catalyzed hydroboration of allyl phenyl sulfone has been used to synthesize similar compounds, demonstrating the versatility of synthetic approaches for dioxaborolane derivatives .

Molecular Structure Analysis

The molecular structure of related dioxaborolane compounds has been characterized by single-crystal X-ray diffraction studies. For instance, a compound with a dioxaborolane ring was found to have a twisted conformation on the C—C bond, with its mean plane inclined to the 3-methylphenyl ring by a significant angle . Another compound crystallized in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interaction observed with the Lewis acidic boron atom . These findings highlight the conformational aspects and spatial orientation of the dioxaborolane ring in these molecules.

Chemical Reactions Analysis

The chemical reactions involving dioxaborolane derivatives can be complex and diverse. For example, the Diels-Alder cycloaddition is employed to furnish vinyl sulfone resins, which are then reacted with isocyanides to liberate functionalized tetrahydroisoindole products . These reactions demonstrate the reactivity of the sulfone and dioxaborolane groups and their utility in constructing more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can be inferred from their molecular structures and the absence of significant intermolecular interactions, as observed in the crystal structures . The extended conformation of substituent groups and the twisted conformation of the dioxaborolane ring suggest certain rigidity and steric considerations that may influence the compound's reactivity and solubility. However, specific physical properties such as melting points, boiling points, and solubility parameters are not detailed in the provided abstracts and would require further investigation.

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized through rhodium-catalyzed hydroboration, characterized by X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Synthesis of Derivatives

  • Derivatives like mercapto- and piperazino-methyl-phenylboronic acids were synthesized, showcasing applications in modifying molecular structures (Spencer et al., 2002).
  • Novel stilbene derivatives of this compound have been synthesized, indicating its versatility in creating new molecular structures (Das et al., 2011).

Electrochemical Properties

  • Electrochemical properties and reactions of sulfur-containing organoboron compounds, including variants of this compound, have been studied, revealing its potential in electrochemical applications (Tanigawa et al., 2016).

Synthesis for Material Science

  • Its derivatives were used in the synthesis of boron-capped polyenes, potentially for use in new materials like LCD technology and as intermediates for neurodegenerative disease therapeutics (Das et al., 2015).

Crystal Structure and DFT Study

  • The crystal structure and DFT study of derivatives show their application in molecular modeling and physicochemical property analysis (Huang et al., 2021).

Applications in Biosensing

  • A derivative was used to develop a novel pyrene-based material for H2O2 detection in living cells, indicating its use in biosensing technologies (Nie et al., 2020).

Safety And Hazards

The safety information for 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylsulfonylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOSWBBKOSGKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374822
Record name 2-[4-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

CAS RN

603143-27-7
Record name 2-[4-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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